molecular formula C17H23N3O2 B5508376 1-(3-BENZOYL-1-IMIDAZOLIDINYL)-2-PIPERIDINO-1-ETHANONE

1-(3-BENZOYL-1-IMIDAZOLIDINYL)-2-PIPERIDINO-1-ETHANONE

Cat. No.: B5508376
M. Wt: 301.4 g/mol
InChI Key: JKEATGSBPVQQEB-UHFFFAOYSA-N
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Description

1-(3-Benzoyl-1-imidazolidinyl)-2-piperidino-1-ethanone is a synthetic organic compound with a complex structure It is characterized by the presence of a benzoyl group attached to an imidazolidinyl ring, which is further connected to a piperidino group through an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Benzoyl-1-imidazolidinyl)-2-piperidino-1-ethanone typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with imidazolidine to form 3-benzoyl-1-imidazolidine. This intermediate is then reacted with piperidine and ethanone under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Benzoyl-1-imidazolidinyl)-2-piperidino-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidino group, where nucleophiles like halides or amines replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

    Substitution: Substituted imidazolidinyl or piperidino derivatives.

Scientific Research Applications

1-(3-Benzoyl-1-imidazolidinyl)-2-piperidino-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Benzoyl-1-imidazolidinyl)-2-piperidino-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the imidazolidinyl and piperidino groups may enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Benzoylimidazolidin-1-yl)ethanone: Similar structure but lacks the piperidino group.

    1-(3-Benzoyl-1-imidazolidinyl)-1-propanone: Similar structure with a propanone linkage instead of ethanone.

    1-(3-Benzoyl-1-imidazolidinyl)-2-(1-piperidinyl)ethanone: A closely related compound with slight variations in the substituents.

Uniqueness

1-(3-Benzoyl-1-imidazolidinyl)-2-piperidino-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-benzoylimidazolidin-1-yl)-2-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c21-16(13-18-9-5-2-6-10-18)19-11-12-20(14-19)17(22)15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEATGSBPVQQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)N2CCN(C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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